molecular formula C10H16ClNO4S2 B2889079 2-[(5-Chlorothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol CAS No. 1985358-51-7

2-[(5-Chlorothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol

Cat. No.: B2889079
CAS No.: 1985358-51-7
M. Wt: 313.81
InChI Key: JQNOLGIUVCLIPH-UHFFFAOYSA-N
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Description

2-[(5-Chlorothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol is a complex organic compound that features a chlorothiophene ring, a sulfonamide group, and a methoxybutanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chlorothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol typically involves multiple steps. One common approach starts with the chlorination of thiophene to produce 5-chlorothiophene. This intermediate is then subjected to sulfonation using chlorosulfonic acid to yield 5-chlorothiophene-2-sulfonamide . The final step involves the reaction of this sulfonamide with 4-methoxybutan-2-ol under basic conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chlorothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(5-Chlorothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bacterial infections.

    Industry: Used in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 2-[(5-Chlorothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Chlorothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO4S2/c1-10(13,5-6-16-2)7-12-18(14,15)9-4-3-8(11)17-9/h3-4,12-13H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNOLGIUVCLIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNS(=O)(=O)C1=CC=C(S1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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